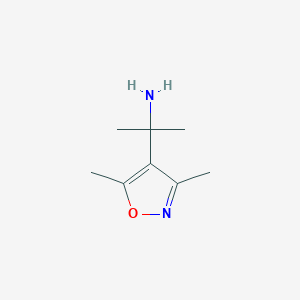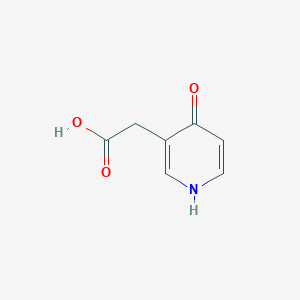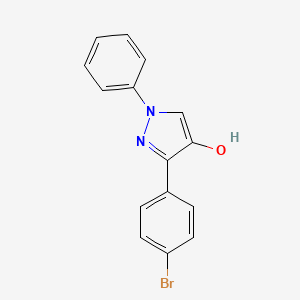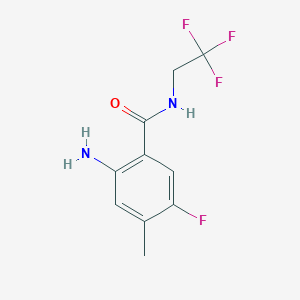
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
Overview
Description
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound with the molecular formula C10H10F4N2O. It is characterized by the presence of an amino group, a fluoro group, a methyl group, and a trifluoroethyl group attached to a benzamide core.
Mechanism of Action
Target of Action
It’s known that this compound acts as a reagent in the design, synthesis, and biological evaluation of novel derivatives that are potent antagonists of the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
Based on its use in the synthesis of androgen receptor antagonists, it can be inferred that it may interact with the androgen receptor, blocking its activation and thus inhibiting the growth of prostate cancer cells .
Biochemical Pathways
As an antagonist of the androgen receptor, it likely affects the androgen signaling pathway, which plays a key role in the development and progression of prostate cancer .
Pharmacokinetics
Its solubility in chloroform and methanol is mentioned, which could potentially influence its bioavailability .
Result of Action
As an antagonist of the androgen receptor, it likely inhibits the growth of prostate cancer cells by blocking the activation of the androgen receptor .
Biochemical Analysis
Biochemical Properties
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the design and synthesis of novel derivatives with potential biological activities . The compound’s interactions with androgen receptors and c-Met kinase inhibitors highlight its importance in biochemical research . These interactions are primarily based on its ability to form stable complexes with these biomolecules, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an antiandrogen, affecting the proliferation and survival of cancer cells . Additionally, its role in inhibiting c-Met kinase suggests its potential in targeting specific signaling pathways involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to androgen receptors and c-Met kinase is crucial for its mechanism of action . These interactions result in the modulation of downstream signaling pathways, ultimately affecting cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere . Over time, its impact on cellular processes may vary, with potential long-term effects observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and safety are dose-dependent . Understanding these dosage effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-nitrotoluene, followed by reduction to obtain 2-fluoro-4-aminotoluene. This intermediate is then subjected to acylation with 2,2,2-trifluoroethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of nitro intermediates results in amino derivatives .
Scientific Research Applications
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: This compound shares structural similarities but lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-amino-5-fluoropyridine: Another fluorinated compound with distinct applications in medicinal chemistry.
Uniqueness
The presence of the trifluoroethyl group in 2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-amino-5-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O/c1-5-2-8(15)6(3-7(5)11)9(17)16-4-10(12,13)14/h2-3H,4,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZFJOFBOMADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


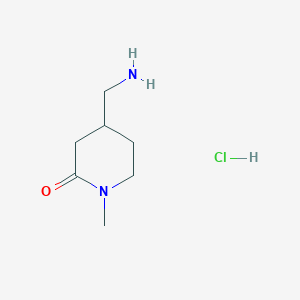
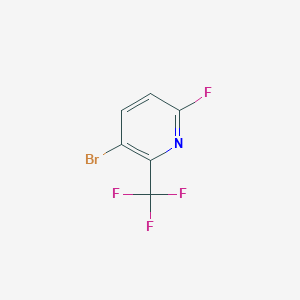
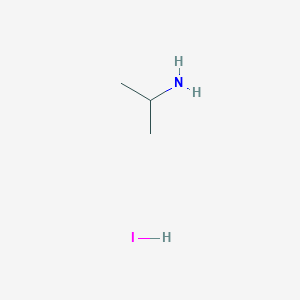
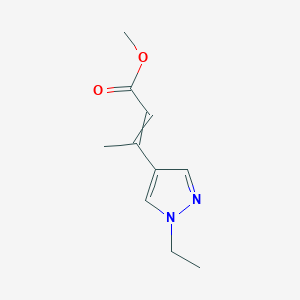


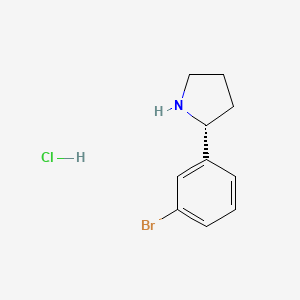
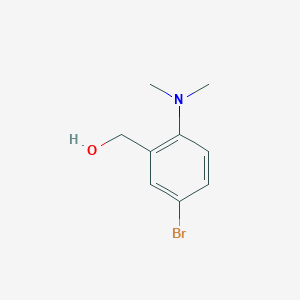
![5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B1382294.png)
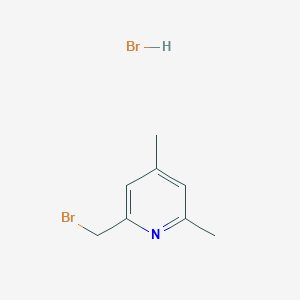
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)
